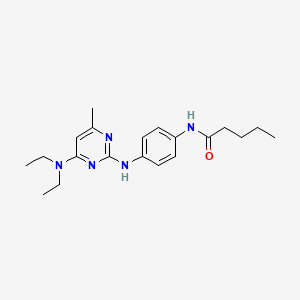

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide, commonly known as Dapagliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It is a drug that is used to treat type 2 diabetes mellitus. Dapagliflozin works by blocking glucose reabsorption in the kidneys, which leads to increased glucose excretion in the urine. This results in lower blood glucose levels and improved glycemic control in diabetic patients.

Aplicaciones Científicas De Investigación

Antimicrobial Activity : Dihydropyridine derivatives, a subclass to which the compound belongs, have been synthesized and evaluated for their antimicrobial activities (Joshi, 2015).

Cancer Treatment : The compound has been explored in the synthesis and evaluation of inhibitors for estrogen biosynthesis, which are relevant in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Anticancer and Anti-inflammatory Agents : A study synthesizing novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Herbicide Transformation : Research on the interaction of certain herbicides, including compounds similar to N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide, led to the formation of hybrid residues in soil, indicating potential agricultural applications (Bartha, 1969).

Met Kinase Inhibition : The compound has been studied for its role as a selective and orally efficacious inhibitor of the Met kinase superfamily, which has implications in cancer treatment (Schroeder et al., 2009).

Neutrophil Elastase Inhibition : Some derivatives of the compound have been synthesized and evaluated for inhibiting human neutrophil elastase, which has applications in treating inflammatory diseases (Ohmoto et al., 2001).

Metabolite Analysis in HIV Treatment : The compound has been studied as a metabolite of L-735,524, a potent HIV-1 protease inhibitor, providing insights into the drug's metabolism and elimination pathways (Balani et al., 1995).

Anticholinergic Activity : The stereochemistry of the compound has been explored for its anticholinergic activity, which can be applied in treating conditions like overactive detrusor syndrome (Oyasu et al., 1994).

Pesticide Application : The compound has been linked to the synthesis of pesticide derivatives with antimicrobial and antiviral activities, such as the inhibition of the tobacco mosaic virus (Yuan et al., 2011).

Histone Deacetylase Inhibition : It has been used in the design and synthesis of histone deacetylase inhibitors, which are significant in cancer therapy (Zhou et al., 2008).

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that the compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

The broad range of biological activities exhibited by similar compounds suggests that this compound could potentially have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O/c1-5-8-9-19(26)22-16-10-12-17(13-11-16)23-20-21-15(4)14-18(24-20)25(6-2)7-3/h10-14H,5-9H2,1-4H3,(H,22,26)(H,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBPIMWPFQRGJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N(CC)CC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide](/img/structure/B2367907.png)

![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate](/img/structure/B2367908.png)

![[4-(tert-butyl)phenyl][2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl]methanone](/img/structure/B2367909.png)

![Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2367912.png)

![ethyl 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2367913.png)

![N-(3-methoxypropyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2367918.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2367920.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2367923.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2367924.png)

![[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2367925.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2367927.png)